Fenticonazole Nitrate

Description

Propriétés

IUPAC Name |

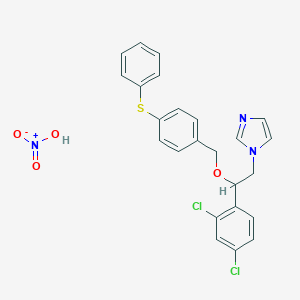

1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Cl2N2OS.HNO3/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)29-16-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20;2-1(3)4/h1-14,17,24H,15-16H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNRUWDGCVDXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

72479-26-6 (Parent) | |

| Record name | Fenticonazole nitrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073151298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30993890 | |

| Record name | Nitric acid--1-[2-(2,4-dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30993890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73151-29-8 | |

| Record name | Fenticonazole nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73151-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenticonazole nitrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073151298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid--1-[2-(2,4-dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30993890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(2,4-dichlorophenyl)-2-[[4-(phenylthio)phenyl]methoxy]ethyl]-1H-imidazolium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENTICONAZOLE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V4JGC8YRF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Fenticonazole Nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenticonazole nitrate is a broad-spectrum antifungal agent belonging to the imidazole class. It is widely used in the topical treatment of fungal infections. This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, intended for researchers, scientists, and professionals in drug development. The document details a common synthetic pathway, including step-by-step experimental protocols, and outlines effective purification techniques to obtain a high-purity final product. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound, chemically known as 1-[2-(2,4-dichlorophenyl)-2-[[4-(phenylthio)phenyl]methoxy]ethyl]-1H-imidazole nitrate, is a potent antimycotic agent.[1] Its therapeutic efficacy stems from the inhibition of ergosterol biosynthesis, a vital component of the fungal cell membrane.[2][3] This disruption leads to increased membrane permeability and ultimately, fungal cell death. This guide focuses on a prevalent and well-documented synthetic route, providing detailed experimental procedures and purification methodologies.

Mechanism of Action

This compound exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][4] This enzyme is crucial for the conversion of lanosterol to ergosterol. The depletion of ergosterol in the fungal cell membrane alters its fluidity and the function of membrane-bound enzymes, leading to the inhibition of fungal growth and replication.[2][3] At higher concentrations, the significant alteration of the cell membrane leads to cell lysis.

Synthesis of this compound

A common and effective synthesis of this compound starts from 4-phenylthiobenzyl alcohol and 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. The overall workflow is depicted below.

Synthesis of Intermediates

3.1.1. Synthesis of 4-(Phenylthio)benzyl alcohol

This intermediate can be synthesized from 4-phenylmercaptobenzaldehyde.

-

Experimental Protocol:

-

In a reaction flask, dissolve 4-phenylmercaptobenzaldehyde in methanol.

-

While stirring, add sodium borohydride in portions. The reaction is exothermic, and the temperature will naturally rise to approximately 55°C.[2]

-

Monitor the reaction by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (10:1). The reaction is typically complete within 1 hour.[2]

-

After completion, adjust the pH to 6 by dropwise addition of hydrochloric acid.[2]

-

Filter the solution and concentrate the filtrate under reduced pressure to remove methanol, yielding a viscous residue.

-

Dissolve the residue in dichloromethane and wash with water until neutral.

-

Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a yellowish solid of 4-phenylthiobenzyl alcohol.[2]

-

3.1.2. Synthesis of 4-(Phenylthio)benzyl chloride

-

Experimental Protocol:

-

In a reaction flask at room temperature (25°C), add 4-phenylmercaptobenzyl alcohol, pyridine, and dichloromethane.

-

Cool the mixture in an ice-water bath to maintain the temperature between 20-24°C.

-

Add thionyl chloride dropwise while stirring.

-

Continue stirring at 25°C for 2 hours.

-

Monitor the reaction by TLC (n-hexane:ethyl acetate = 10:1).[5]

-

Upon completion, wash the reaction mixture with water until neutral.

-

Dry the dichloromethane layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-phenylthiobenzyl chloride as a brownish-red oil.[5]

-

3.1.3. Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

This key intermediate is synthesized from 2-chloro-1-(2,4-dichlorophenyl)ethanone.

-

Experimental Protocol:

-

Step 1: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone. In a reaction vessel, add dimethylformamide (DMF), imidazole, and caustic soda flakes. Heat the mixture to 110-125°C.[2] A solution of 2-chloro-1-(2,4-dichlorophenyl)ethanone is then added dropwise. The crude product is often purified by recrystallization from toluene.[2]

-

Step 2: Reduction to 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. In a three-necked flask, dissolve 102 g (0.4 mol) of 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone in 300 mL of methanol.[6] Add potassium borohydride in batches and heat to reflux.[6] Monitor the reaction by TLC (ethyl acetate:methanol = 10:1). After completion (approximately 1 hour), recover the methanol by distillation under reduced pressure. Adjust the concentrate to pH 4-5 with 5% hydrochloric acid, followed by diafiltration. Adjust the filtrate to pH 7-8 with 5% sodium bicarbonate solution to precipitate a white solid.[6] Collect the solid by filtration, wash with water, dry, and recrystallize to obtain 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.[6] A yield of 90.5% has been reported for this step.[6]

-

Final Synthesis of this compound

-

Experimental Protocol:

-

Coupling Reaction: In a reaction flask at room temperature (25°C), add sodium hydroxide, 1-(2,4-dichlorophenyl)-2-imidazole ethanol, water, toluene, and tetrabutylammonium bromide.[5] Stir and heat the mixture to approximately 58°C. Add a toluene solution of 4-phenylthiobenzyl chloride dropwise over 1.5 hours. Maintain the reaction at this temperature for 12 hours.[5] After the reaction, separate the layers and discard the aqueous layer. Wash the organic layer with a saturated sodium chloride solution and then with water. Dry the toluene layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude fenticonazole base as an oil.[5]

-

Salt Formation and Crystallization: Dissolve the oily residue in a 1:1 mixture of ethyl acetate and toluene. Add a 20% solution of nitric acid in ethyl acetate and stir at room temperature for 3 hours to induce crystallization.[5] Filter the precipitate, wash with water, and collect the filter cake. Dry the solid at 40°C to obtain crude this compound as a pale yellow solid with a melting point of 135.0-136.0°C.[5]

-

Purification of this compound

High purity is essential for pharmaceutical applications. The following methods are commonly employed for the purification of this compound.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds.

-

Experimental Protocol:

-

In a 5000 mL reaction bottle, add 738 g of crude this compound, 2800 mL of absolute ethanol, and 340 mL of water.[5]

-

Heat the mixture until the solid is completely dissolved.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool naturally and crystallize for 12 hours.[5]

-

Collect the crystals by filtration and wash the filter cake with a small amount of ethyl acetate.

-

Dry the purified crystals to obtain a white solid with a melting point of 135.5-136.8°C and a purity of 99.8% by HPLC.[5]

-

Table 1: Recrystallization Parameters

| Parameter | Value | Reference |

| Crude this compound | 738 g | [5] |

| Absolute Ethanol | 2800 mL | [5] |

| Water | 340 mL | [5] |

| Crystallization Time | 12 hours | [5] |

| Washing Solvent | Ethyl Acetate | [5] |

| Final Purity (HPLC) | 99.8% | [5] |

| Melting Point | 135.5-136.8°C | [5] |

Silica Gel Column Chromatography

For the removal of closely related impurities, silica gel column chromatography can be employed. This is typically performed on the fenticonazole base before conversion to the nitrate salt.

-

Experimental Protocol:

-

Dissolve the crude fenticonazole base in a minimal amount of a suitable solvent, such as ether.[7]

-

Prepare a silica gel column packed with an appropriate non-polar solvent system. The choice of eluent is critical and should be determined by TLC analysis to achieve good separation (an Rf value of 0.2-0.3 for the desired compound is often targeted).

-

Load the dissolved sample onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the purified fenticonazole base.

-

Combine the pure fractions and evaporate the solvent to obtain the purified fenticonazole base.

-

The purified base can then be converted to the nitrate salt as described in section 3.2.

-

Quality Control

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.

-

HPLC Method Parameters:

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of this compound. The presented synthetic route, starting from 4-phenylthiobenzyl alcohol and 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, is a viable and well-documented pathway. The purification methods of recrystallization and silica gel column chromatography are effective in achieving high-purity this compound suitable for pharmaceutical applications. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.

References

- 1. storage.googleapis.com [storage.googleapis.com]

- 2. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. CN103349755A - this compound and synthesis process thereof - Google Patents [patents.google.com]

- 6. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 24155-42-8 [chemicalbook.com]

- 7. CN101955462B - this compound, preparation of levorotatory form and dextrorotatory form and application of levorotatory form in preparing antifungal medicaments - Google Patents [patents.google.com]

Fenticonazole Nitrate: A Technical Guide to its Antibacterial Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenticonazole nitrate, a synthetic imidazole derivative, is well-established as a broad-spectrum antifungal agent. However, its significant antibacterial activity against a range of gram-positive bacteria is a critical aspect of its therapeutic profile, particularly in the context of mixed infections. This technical guide provides an in-depth analysis of the antibacterial properties of this compound, focusing on its efficacy against clinically relevant gram-positive pathogens. This document summarizes key quantitative data on its in vitro activity, details experimental protocols for its evaluation, and elucidates its proposed mechanisms of action through pathway diagrams.

Introduction

This compound is a versatile antimicrobial agent with a dual spectrum of activity, encompassing both fungi and bacteria.[1] Its efficacy against gram-positive bacteria, including common skin and mucosal pathogens, makes it a valuable therapeutic option, especially in polymicrobial infections where both bacterial and fungal components may be present.[2][3] This guide will delve into the technical details of its antibacterial action against this important class of microorganisms.

In Vitro Antibacterial Activity

The in vitro efficacy of this compound against gram-positive bacteria has been demonstrated in several studies. The minimum inhibitory concentration (MIC) and, where available, the minimum bactericidal concentration (MBC) are key parameters for quantifying this activity.

Quantitative Data Summary

The following tables summarize the reported MIC values for this compound against a variety of gram-positive bacteria.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Aerobic Gram-Positive Bacteria

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus | 35 | 0.125 - >128 | 4 | 32 | [4] |

| 35 | 0.125 - 0.5 | 0.25 | 0.5 | [5] | |

| Staphylococcus epidermidis | 30 | 0.5 - >128 | 128 | >128 | [4] |

| Streptococcus spp. (Group A, B, C, G) | 40 | 0.03 - 2 | 0.25 | 1 | [4] |

| Streptococcus agalactiae | 30 | 0.008 - 0.125 | 0.016 | 0.03 | [5] |

| Coryneforms | 10 | 0.06 - 1 | 0.125 | 1 | [4] |

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Anaerobic Gram-Positive Bacteria

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Anaerobic gram-positive cocci | 20 | 0.06 - 2 | 0.25 | 1 | [4] |

Bactericidal Activity

Time-kill kinetic studies have demonstrated the bactericidal action of this compound against key gram-positive pathogens. At concentrations of 4 times the MIC, fenticonazole achieved a 99.9% reduction in bacterial viability (killing endpoint) for Staphylococcus aureus and Streptococcus agalactiae in approximately 10 hours.[5]

Mechanism of Action

The antibacterial mechanism of this compound is distinct from that of many conventional antibiotics.[6] It appears to exert its effects through a multi-targeted approach, primarily focused on the bacterial cell membrane and key metabolic processes.

Disruption of Cell Membrane Integrity

A primary mode of action is the disruption of the cytoplasmic membrane's integrity.[7] This leads to increased permeability, allowing for the leakage of essential intracellular components and ultimately resulting in cell death.[2]

Inhibition of Metabolic Pathways

This compound also interferes with crucial cellular metabolic activities. It has been shown to inhibit oxidative processes within the bacterial mitochondria (or their prokaryotic equivalent, the cell membrane-associated respiratory chain), as well as blocking cytochrome oxidases and peroxidases.[7] This disruption of the electron transport chain would lead to a collapse of the proton motive force, impacting ATP synthesis and other essential cellular functions.

Inhibition of Macromolecule Synthesis

There is also evidence to suggest that this compound can inhibit RNA synthesis, further contributing to its antibacterial effect.[6]

The following diagram illustrates the proposed multi-pronged mechanism of action of this compound against gram-positive bacteria.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. goldbio.com [goldbio.com]

- 4. journals.asm.org [journals.asm.org]

- 5. In Vitro Activity of Fenticonazole against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The efficacy and safety of fenticonazole in the treatment of mixed vaginitis - MedCrave online [medcraveonline.com]

- 7. This compound - LKT Labs [lktlabs.com]

The Pharmacokinetics and Metabolism of Topically Applied Fenticonazole Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and metabolism of topically applied fenticonazole nitrate. Fenticonazole is a broad-spectrum imidazole antifungal agent valued for its efficacy against a wide range of dermatophytes and yeasts.[1][2][3] This document consolidates available quantitative data, details key experimental methodologies, and visualizes relevant pathways to support further research and development in the field.

Pharmacokinetic Profile

This compound, when applied topically, exhibits minimal systemic absorption, a key factor in its favorable safety profile.[1][4] The majority of the administered dose remains localized in the stratum corneum and deeper skin layers, targeting the site of infection.[1]

Absorption

Studies have consistently demonstrated low systemic absorption of this compound following both cutaneous and vaginal application. Pharmacokinetic studies have shown negligible transcutaneous absorption in both humans and animals.[4] Following cutaneous application, plasma levels are typically below 2 ng/ml, indicating that systemic uptake is in the order of 0.5%.[5]

Vaginal absorption has been quantified in several studies. In women with vulvovaginal candidiasis, the extent of vaginal absorption was 1.81 ± 0.57% of the administered dose.[6][7] For women with normal cervicovaginal mucosa, the absorption was even lower, at 0.58 ± 0.28% of the dose.[6][7] In patients with cervical carcinoma, absorption was observed to be 1.12 ± 0.53%.[6][7]

Distribution

Due to its high lipophilicity, this compound shows enhanced tissue penetration and retention, allowing it to maintain therapeutic concentrations in mucosal environments.[8][9] Upon topical application, it is readily absorbed into the stratum corneum and penetrates into the deeper layers of the skin.[1]

Metabolism

Detailed metabolic pathways for topically applied this compound are not extensively documented in publicly available literature. However, based on the metabolic fate of other imidazole antifungal agents, it is anticipated that any systemically absorbed fenticonazole would undergo hepatic metabolism. The primary metabolic products are likely to be oxidized and subsequently glucuronidated derivatives. The main identified metabolites are fenticonazole-S-oxide and des-(4-phenylthiophenyl)-fenticonazole.

Excretion

Following vaginal administration of a 1-gram dose, on average, 0.4-1.5% of the dose was recovered in the urine and 0.18-0.32% in the feces over a five-day period.[6][7] This confirms the low systemic absorption of the drug.

Quantitative Pharmacokinetic Data

The following tables summarize the key quantitative pharmacokinetic parameters of topically applied this compound from available human studies.

Table 1: Systemic Absorption of 3H-Fenticonazole Nitrate after a Single 1g Vaginal Administration [6][7]

| Patient Group | Mean Absorption (% of Dose ± SD) |

| Normal Cervicovaginal Mucosa (n=5) | 0.58 ± 0.28 |

| Cervical Carcinoma (n=5) | 1.12 ± 0.53 |

| Relapsing Vulvovaginal Candidiasis (n=4) | 1.81 ± 0.57 |

Table 2: Pharmacokinetic Parameters of Fenticonazole Gel in Healthy Chinese Volunteers [10]

| Route of Administration (2% Gel) | Tmax (h) (Mean ± SD) | Cmax (pg/mL) (Mean ± SD) |

| Percutaneous (n=12) | 16.917 ± 6.694 | 136.583 ± 51.583 |

| Intravaginal (n=10) | 9.400 ± 1.647 | 308.800 ± 123.635 |

Experimental Protocols

This section details the methodologies employed in key studies to assess the pharmacokinetics of this compound.

Determination of Fenticonazole in Human Plasma by HPLC-MS/MS[10]

-

Objective: To develop and validate a sensitive HPLC-MS/MS method for the determination of fenticonazole in human plasma.

-

Sample Preparation: Simple protein precipitation with acetonitrile containing 2% acetic acid was used to extract fenticonazole and the internal standard (mifepristone) from plasma samples.

-

Chromatography: Separation was achieved on a Kinetex XB-C18 column.

-

Mass Spectrometry: A mass spectrometer with an electrospray ionization source was operated in multiple reaction monitoring (MRM) positive ion mode. The precursor-to-product ion transitions were m/z 455.2→199.1 for fenticonazole and m/z 430.2→372.3 for the internal standard.

-

Validation: The method was validated with linear ranges of 5-1000 pg/mL and 0.1-20 ng/mL. Accuracy ranged from 98% to 110%, and intra- and inter-batch precision were less than 10.6%. Recovery was greater than 90%.

Systemic Absorption Study using 3H-Fenticonazole[6][7]

-

Objective: To determine the systemic absorption of this compound after vaginal administration in different patient groups.

-

Study Population: Fourteen women were divided into three groups: normal cervicovaginal mucosa, cervical carcinoma, and relapsing vulvovaginal candidiasis.

-

Dosing: A single dose of approximately 1000 mg of 3H-fenticonazole nitrate was administered vaginally.

-

Sample Collection: Blood, urine, and stool samples were collected at specified intervals for five days.

-

Analysis: Radioactivity in plasma, urine, and stool samples was measured to determine the extent of absorption and excretion.

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental workflows for studying this compound.

Caption: Mechanism of action of this compound.

Caption: HPLC-MS/MS experimental workflow.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Fenticonazole - Wikipedia [en.wikipedia.org]

- 3. Topical fenticonazole in dermatology and gynaecology. current role in therapy | REPRODUCTIVE ENDOCRINOLOGY [reproduct-endo.com]

- 4. assets.hpra.ie [assets.hpra.ie]

- 5. scholarena.com [scholarena.com]

- 6. Systemic absorption of 3H-fenticonazole after vaginal administration of 1 gram in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development and characterization of this compound-loaded cubogel for the management of vaginal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Molecular Docking Studies of Fenticonazole Nitrate with Lanosterol 14α-Demethylase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking analysis of fenticonazole nitrate with its target enzyme, lanosterol 14α-demethylase (CYP51). Fenticonazole is an imidazole antifungal agent, and its therapeutic efficacy relies on the inhibition of CYP51, a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[1][2][3] The disruption of this pathway leads to the depletion of ergosterol, a vital component of the fungal cell membrane, thereby inhibiting fungal growth.[1] Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand (this compound) to a protein target (lanosterol 14α-demethylase), offering insights into the molecular interactions that drive this inhibition.[4]

Core Concepts of Molecular Docking

Molecular docking is a structure-based drug design method that simulates the interaction between a small molecule and a macromolecule.[5] The primary goals are to predict the binding mode and to estimate the binding affinity, often represented by a scoring function.[4] This process is instrumental in drug discovery for screening large compound libraries and for lead optimization.[4] The general workflow involves the preparation of both the protein receptor and the ligand, followed by a docking simulation using specialized software, and finally, the analysis of the resulting poses and interactions.[6][7]

Experimental Protocols: A Step-by-Step Methodology

A reproducible molecular docking study requires a systematic and detailed protocol. The following sections outline the standard procedures for docking this compound with lanosterol 14α-demethylase using common bioinformatics tools like AutoDock Vina.[6][8][9]

2.1. Preparation of the Receptor (Lanosterol 14α-Demethylase)

The accuracy of a docking study is highly dependent on the quality of the prepared protein structure.

-

Step 1: Obtaining the Protein Structure: The three-dimensional structure of lanosterol 14α-demethylase is the starting point. This can be obtained from the Protein Data Bank (PDB). If a crystal structure for the specific fungal species of interest is unavailable, a homology model can be generated using servers like PHYRE2, based on the amino acid sequence and a suitable template structure.[10]

-

Step 2: Initial Protein Cleanup: The raw PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands. These are typically removed unless a specific water molecule is known to be crucial for ligand binding.[5][11] If the protein functions as a monomer, any additional protein chains should also be deleted.[11]

-

Step 3: Adding Hydrogens and Assigning Charges: Crystal structures usually lack hydrogen atoms.[12] Therefore, polar hydrogens are added to the protein structure to ensure correct ionization and tautomeric states of amino acid residues at a physiological pH (e.g., 7.4).[13][14] Kollman charges are then assigned to the protein atoms to calculate the electrostatic interactions accurately.[14]

-

Step 4: File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which includes atomic coordinates, partial charges (Q), and atom types (T). This format is required for use with AutoDock Vina.[13][14]

2.2. Preparation of the Ligand (this compound)

Proper preparation of the ligand is equally critical for a successful docking simulation.

-

Step 1: Obtaining the Ligand Structure: The 3D structure of fenticonazole can be downloaded from databases like PubChem in an SDF format.[5][14]

-

Step 2: Format Conversion and Optimization: The initial structure is often converted to a PDB file using a tool like PyMOL.[14] A subsequent energy minimization of the 3D structure is performed to achieve a more stable and realistic conformation.[11]

-

Step 3: Defining Torsions and Saving: The ligand's rotatable bonds are defined to allow for conformational flexibility during the docking process. The prepared ligand is then saved in the PDBQT format for compatibility with the docking software.[12]

2.3. Docking Simulation with AutoDock Vina

-

Step 1: Grid Box Generation: A grid box is defined to specify the search space for the docking simulation.[4][6] This box is centered on the active site of the enzyme, which in CYP51 contains a heme prosthetic group.[15] The size of the grid box must be large enough to accommodate the ligand and allow it to move and rotate freely.[13]

-

Step 2: Configuration File Setup: A configuration file (e.g., conf.txt) is created. This file specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, the dimensions of the grid box, and the name of the output file for the docking results.[8][13]

-

Step 3: Running the Docking Simulation: The docking calculation is initiated from the command line, executing the Vina program with the specified configuration file.[14] Vina uses a scoring function to evaluate the binding poses and ranks them based on their predicted binding affinities.[8]

Data Presentation: Quantitative Docking Results

The output from a molecular docking simulation provides valuable quantitative data. This data is best presented in a structured table to allow for clear interpretation and comparison.

| Metric | Description | Illustrative Value |

| Binding Affinity (kcal/mol) | The estimated free energy of binding. More negative values indicate stronger binding. | -10.5 |

| Inhibitory Constant (Ki) | The theoretical inhibition constant calculated from the binding affinity. Lower values signify more potent inhibition. | 25.5 nM |

| Interacting Residues | Amino acids in the active site that form significant interactions with the ligand. | TYR132, HIS377, SER378, MET508, HEM601 |

| Hydrogen Bonds | Number and details of hydrogen bonds formed between the ligand and the receptor. | 2 (with TYR132, SER378) |

| RMSD (Å) | Root Mean Square Deviation, used to compare the docked pose to a known binding pose (if available). | < 2.0 Å |

Note: The values presented are illustrative and represent typical results from such a study. Specific values would be derived from the log file generated by the docking software.

Visualization of Key Processes and Interactions

Visual diagrams are essential for understanding the complex relationships in molecular docking studies. The following diagrams were generated using the Graphviz DOT language to illustrate the workflow, the enzyme's signaling pathway, and the specific molecular interactions.

Caption: Molecular docking experimental workflow.

Caption: Fenticonazole's mechanism of action.

Caption: Fenticonazole-CYP51 binding interactions.

Analysis of Fenticonazole-Lanosterol 14α-Demethylase Interactions

The inhibitory action of azole antifungals is primarily due to the coordination of a nitrogen atom in the azole ring with the heme iron atom in the active site of CYP51.[2][3] This interaction blocks the enzyme's normal catalytic function.[16] Molecular docking studies further elucidate this by identifying other key interactions that contribute to the binding affinity and stability of the complex.

For fenticonazole, docking simulations would likely reveal:

-

Heme Coordination: The imidazole moiety of fenticonazole directly interacts with the central iron atom of the heme group.

-

Hydrogen Bonding: The molecule may form hydrogen bonds with key amino acid residues within the active site, such as Tyrosine 132 (TYR132) and Serine 378 (SER378), which are known to be important for ligand binding in Candida albicans CYP51.[17]

-

Hydrophobic Interactions: The lipophilic parts of the fenticonazole molecule can form hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket, such as Histidine 377 (HIS377) and Methionine 508 (MET508), further stabilizing the complex.[2][17]

These combined interactions result in a low binding energy and a potent inhibitory effect on the enzyme, ultimately leading to the antifungal activity of this compound.

Conclusion

Molecular docking serves as a powerful computational tool to investigate the interaction between this compound and its fungal target, lanosterol 14α-demethylase. The detailed protocols and analyses described in this guide provide a framework for researchers to conduct similar in silico studies. The insights gained from such analyses, including binding affinities and specific molecular interactions, are invaluable for understanding the mechanism of action of existing antifungal drugs and for the rational design of new, more potent inhibitors to combat fungal infections and emerging drug resistance.

References

- 1. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotechworldindia.in [biotechworldindia.in]

- 5. quora.com [quora.com]

- 6. youtube.com [youtube.com]

- 7. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 13. eagonlab.github.io [eagonlab.github.io]

- 14. youtube.com [youtube.com]

- 15. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 16. Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In silico prediction of Antifungal compounds from Natural sources towards Lanosterol 14-alpha demethylase (CYP51) using Molecular docking and Molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anti-Inflammatory Potential of Fenticonazole Nitrate: A Technical Guide for Researchers

For Immediate Release

A growing body of early-stage research indicates that fenticonazole nitrate, an established imidazole antifungal agent, may possess significant anti-inflammatory properties, offering a potential dual-action therapeutic approach for inflammatory conditions, particularly those associated with infections. This technical guide synthesizes the current preclinical findings, providing researchers, scientists, and drug development professionals with a comprehensive overview of the quantitative data, experimental methodologies, and putative signaling pathways involved in the anti-inflammatory action of this compound.

Core Findings: A Quantitative Overview

Recent preclinical investigations, primarily in a murine model of bacterial vaginosis, have demonstrated the capacity of this compound to modulate key inflammatory mediators. The data underscores a significant reduction in pro-inflammatory cytokines and enzymes crucial to the inflammatory cascade.

| Inflammatory Marker | Model System | Treatment | Key Findings | Reference |

| Pro-inflammatory Cytokines | ||||

| TNF-α | Bacterial Vaginosis Mouse Model | 2% Fenticonazole Vaginal Cream (0.2 mg/mouse/day for 3 days) | Significant decrease in vaginal tissue levels compared to untreated, infected mice. | [1][2] |

| IL-1β | Bacterial Vaginosis Mouse Model | 2% Fenticonazole Vaginal Cream (0.2 mg/mouse/day for 3 days) | Significant reduction in vaginal tissue levels compared to untreated, infected mice. | [1][2] |

| IL-6 | Bacterial Vaginosis Mouse Model | 2% Fenticonazole Vaginal Cream (0.2 mg/mouse/day for 3 days) | Markedly decreased levels in vaginal tissue of treated mice versus controls. | [1][2] |

| Inflammatory Enzymes & Proteins | ||||

| Myeloperoxidase (MPO) | Bacterial Vaginosis Mouse Model | 2% Fenticonazole Vaginal Cream (0.2 mg/mouse/day for 3 days) | Enhanced MPO activity in infected mice was significantly ameliorated by fenticonazole treatment. | [1][2] |

| Inducible Nitric Oxide Synthase (iNOS) | Bacterial Vaginosis Mouse Model | 2% Fenticonazole Vaginal Cream (0.2 mg/mouse/day for 3 days) | Fenticonazole administration led to a notable decrease in the expression of iNOS in vaginal tissues. | [1][2] |

| Cyclooxygenase-2 (COX-2) | Bacterial Vaginosis Mouse Model | 2% Fenticonazole Vaginal Cream (0.2 mg/mouse/day for 3 days) | The expression of COX-2 in the vaginal tissues of treated mice was significantly reduced. | [1][2] |

| Transcription Factors | ||||

| Nuclear Factor-kappa B (NF-κB) | Bacterial Vaginosis Mouse Model | 2% Fenticonazole Vaginal Cream (0.2 mg/mouse/day for 3 days) | Levels of NF-κB were measured to be lower in the vaginal tissues of the fenticonazole-treated group. | [1][2] |

Experimental Protocols: A Closer Look

The primary evidence for the anti-inflammatory effects of this compound comes from a well-defined in vivo model of bacterial vaginosis. The detailed methodology provides a foundation for future research and replication.

In Vivo Model: Bacterial Vaginosis in Mice

-

Animal Model: Female C57/BL6 mice.[1]

-

Induction of Pseudoestrus: Mice were injected intraperitoneally with β-estradiol three days prior to and on the day of infection to synchronize their estrous cycle and create a pseudoestrus state, making them susceptible to vaginal infection.[1]

-

Infection: On the day of infection, mice were intravaginally inoculated with a 20 µl suspension of Gardnerella vaginalis (6 × 10^6 CFU/ml).[1]

-

Treatment: Fenticonazole was administered as a 2% vaginal cream at a dose of 0.2 mg per mouse. The treatment was applied intravaginally once daily for three consecutive days, starting from the day of infection.[1]

-

Sample Collection: On the third day post-infection, the mice were sacrificed, and vaginal washes and tissues were harvested for analysis.[1]

-

Analytical Methods:

-

ELISA: Used to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in vaginal tissues.[1]

-

Western Blotting: Employed to determine the protein expression levels of iNOS, COX-2, and NF-κB in vaginal tissues.[1]

-

Myeloperoxidase (MPO) Activity Assay: The activity of MPO, an indicator of neutrophil infiltration, was measured in vaginal tissues.[1]

-

Papanicolaou (Pap) Staining: Utilized to observe neutrophil counts in the vaginal lavage.[1]

-

Hematoxylin and Eosin (H&E) Staining: Performed on vaginal tissues to examine the exfoliation of vaginal epithelial cells as a marker of inflammation-induced tissue damage.[1]

-

Signaling Pathways and Mechanisms of Action

While research into the precise molecular mechanisms of this compound's anti-inflammatory action is in its nascent stages, the available data points towards the modulation of the NF-κB signaling pathway.

dot

Caption: Putative Anti-Inflammatory Mechanism of this compound.

The observed reduction in the expression of NF-κB and its downstream targets, including pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (iNOS, COX-2), strongly suggests that this compound may exert its anti-inflammatory effects by interfering with the activation of this key transcription factor.[1][2] The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition is a common target for anti-inflammatory drug development.

dot

Caption: Experimental Workflow for In Vivo Anti-Inflammatory Assessment.

Future Directions and Opportunities

The preliminary findings on the anti-inflammatory properties of this compound are promising and warrant further investigation. Future research should focus on:

-

In Vitro Studies: Elucidating the direct effects of this compound on immune cells, such as macrophages and neutrophils, in response to inflammatory stimuli like lipopolysaccharide (LPS). This would help to confirm the direct anti-inflammatory action of the compound, independent of its antimicrobial effects.

-

Mechanism of Action: Delving deeper into the molecular signaling pathways. Investigating the potential role of other key inflammatory pathways, such as the mitogen-activated protein kinase (MAPK) cascades, could provide a more complete picture of its mechanism.

-

Broader In Vivo Models: Evaluating the efficacy of this compound in other models of inflammation, both infectious and non-infectious, to determine the broader therapeutic potential of its anti-inflammatory activity.

-

Structure-Activity Relationship: Exploring the structural components of the fenticonazole molecule responsible for its anti-inflammatory effects. This could lead to the development of new derivatives with enhanced anti-inflammatory potency and specificity.

References

Methodological & Application

Protocol for determining the minimum inhibitory concentration (MIC) of fenticonazole nitrate

Application Note

Fenticonazole nitrate is a broad-spectrum imidazole antifungal agent used in the treatment of various fungal infections, particularly those caused by Candida species. Determining the Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the antifungal activity of a compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides a detailed protocol for determining the MIC of this compound against yeast pathogens, primarily based on the widely recognized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This protocol is intended for researchers, scientists, and drug development professionals engaged in antifungal susceptibility testing.

Data Presentation

The following table summarizes typical MIC values for this compound against common fungal isolates, as determined by standardized broth microdilution methods. These values serve as a reference for expected outcomes when performing the described protocol.

| Fungal Species | MIC50 (µg/mL) | Geometric Mean (GM) MIC (µg/mL) | MIC Range (µg/mL) |

| Candida albicans | 0.03 - 0.25 | 0.125 | 0.008 - 0.5 |

| Candida glabrata | 0.03 - 0.5 | 0.125 | 0.06 - 0.5 |

| Candida parapsilosis | Not Reported | 0.016 | 0.008 - 0.125 |

Data compiled from studies utilizing CLSI and EUCAST methodologies.[1][2][3]

Experimental Protocol: Broth Microdilution Method

This protocol is adapted from the CLSI M27 and EUCAST reference methods for broth dilution antifungal susceptibility testing of yeasts.[4][5][6]

1. Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile distilled water

-

Yeast isolates (e.g., Candida albicans, Candida glabrata)

-

Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[1]

-

Sterile 96-well microtiter plates

-

Sterile reservoirs and multichannel pipettes

-

Spectrophotometer

-

Incubator (35°C)

-

Vortex mixer

-

Hemocytometer or spectrophotometer for inoculum standardization

2. Preparation of this compound Stock Solution

-

Prepare a 100-fold (100x) stock solution of this compound in 100% DMSO.[1] For example, to achieve a final highest concentration of 32 µg/mL in the assay, prepare a 3200 µg/mL stock solution.

-

Weigh the required amount of this compound powder and dissolve it in the appropriate volume of DMSO. Ensure complete dissolution.

-

The typical final concentration range for testing fenticonazole is 0.0312 µg/mL to 32 µg/mL.[1]

3. Preparation of Fungal Inoculum

-

Subculture the yeast isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Harvest several well-isolated colonies and suspend them in sterile saline (0.85% NaCl).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at a wavelength of 530 nm.

-

Dilute this adjusted suspension in RPMI-1640 medium to achieve the final required inoculum concentration. For the CLSI method, this is typically a 1:1000 dilution followed by a 1:2 dilution in the plate, resulting in a final concentration of 0.5-2.5 x 10^3 CFU/mL.

4. Broth Microdilution Procedure

-

Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate.

-

Add an additional 100 µL of the appropriate 2x final concentration of this compound (prepared by diluting the stock solution in RPMI-1640) to the wells in the first column.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no inoculum).

-

Add 100 µL of the standardized fungal inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

-

Add 100 µL of sterile RPMI-1640 medium to column 12.

5. Incubation and MIC Determination

-

Seal the plates or place them in a humidified chamber to prevent evaporation.

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., a 50% or greater reduction in turbidity) compared to the growth control well. A reading mirror or a spectrophotometric reader can aid in this determination.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the MIC determination protocol.

Caption: Experimental workflow for determining the MIC of this compound.

Caption: Logical relationship of components in antifungal susceptibility testing.

References

- 1. Fenticonazole Activity Measured by the Methods of the European Committee on Antimicrobial Susceptibility Testing and CLSI against 260 Candida Vulvovaginitis Isolates from Two European Regions and Annotations on the Prevalent Genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Activity of Fenticonazole against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 6. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]

Application of Fenticonazole Nitrate in Animal Models of Fungal Keratitis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal keratitis is a severe ocular infection that can lead to significant visual impairment and even blindness. The development of effective antifungal therapies is a critical area of research, and animal models are indispensable for preclinical evaluation of new and existing treatments. Fenticonazole nitrate, a broad-spectrum imidazole antifungal agent, has demonstrated potent activity against a variety of fungi, including those commonly implicated in keratitis such as Aspergillus, Candida, and Fusarium species. Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a vital component of the fungal cell membrane, leading to increased membrane permeability and ultimately, fungal cell death.[1] These application notes provide a comprehensive overview and detailed protocols for the evaluation of this compound in animal models of fungal keratitis.

Mechanism of Action and Host Signaling Pathways

This compound, like other imidazole antifungals, targets the fungal enzyme lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[1] The disruption of ergosterol synthesis compromises the structural integrity of the fungal cell membrane.[1]

The host immune response to fungal keratitis is complex, involving both innate and adaptive immunity. Key signaling pathways initiated upon fungal infection include those mediated by Toll-like receptors (TLRs) and C-type lectin receptors (CLRs) like Dectin-1. These receptors recognize fungal pathogen-associated molecular patterns (PAMPs), such as β-glucans and mannans, triggering downstream signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines. This, in turn, recruits neutrophils and other immune cells to the site of infection to combat the fungal pathogens.

Data Presentation

Quantitative data from preclinical studies are crucial for evaluating the efficacy of this compound. Below are example tables that can be used to structure and present such data for clear comparison.

Table 1: In Vivo Efficacy of Topical this compound in a Rabbit Model of Aspergillus fumigatus Keratitis

| Treatment Group | Mean Clinical Score (± SD) at Day 7 Post-Infection | Fungal Load (log CFU/cornea ± SD) at Day 7 Post-Infection | Corneal Opacity Grade (Median) |

| Vehicle Control | 9.5 ± 1.2 | 5.8 ± 0.6 | 4 |

| This compound 1% | 4.2 ± 0.8 | 2.1 ± 0.4 | 2 |

| This compound 2% | 2.5 ± 0.5 | 1.3 ± 0.3 | 1 |

| Voriconazole 1% (Comparator) | 3.1 ± 0.7 | 1.8 ± 0.5 | 1 |

| p < 0.05 compared to Vehicle Control |

Table 2: Histopathological and Inflammatory Marker Analysis

| Treatment Group | Mean Infiltration Score (± SD) | Myeloperoxidase (MPO) Activity (U/mg tissue ± SD) | IL-1β Levels (pg/mg tissue ± SD) |

| Vehicle Control | 4.5 ± 0.5 | 1.2 ± 0.3 | 250 ± 45 |

| This compound 1% | 2.1 ± 0.4 | 0.5 ± 0.1 | 110 ± 20 |

| This compound 2% | 1.3 ± 0.3 | 0.3 ± 0.08 | 65 ± 15 |

| Voriconazole 1% (Comparator) | 1.8 ± 0.4 | 0.4 ± 0.1 | 80 ± 18 |

| p < 0.05 compared to Vehicle Control |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in an animal model of fungal keratitis. These protocols are based on established methodologies for other antifungal agents and can be adapted for this compound.[2][3][4]

Protocol 1: Induction of Fungal Keratitis in a Rabbit Model

This protocol describes the establishment of a reproducible fungal keratitis infection in rabbits, a commonly used model due to their large eyes, which facilitates observation and treatment application.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of efficacy of topical and oral fluconazole treatment in experimental Aspergillus keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rabbit Fungal Keratitis Model of Fusarium solani Tested Against Three Commercially Available Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for a Validated UV-Spectrophotometric Method for Fenticonazole Nitrate Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenticonazole nitrate is an imidazole antifungal agent used in the treatment of various fungal infections. Accurate and reliable analytical methods are crucial for the quantification of this compound in bulk drug and pharmaceutical dosage forms to ensure its quality, safety, and efficacy. This document provides a detailed protocol for a validated UV-spectrophotometric method for the assay of this compound, adhering to the International Council for Harmonisation (ICH) guidelines.

This compound is practically insoluble in water, which necessitates the use of an organic solvent for its analysis by UV-spectrophotometry.[1][2] Methanol has been identified as a suitable solvent, providing good solubility and a distinct absorption maximum.[1][2] The wavelength of maximum absorbance (λmax) for this compound in methanol is consistently observed at 253 nm.[1][2][3] This method is simple, cost-effective, and can be readily implemented in a quality control laboratory for routine analysis.

Experimental Protocols

-

Instrumentation: A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette.

-

Reagents and Chemicals:

-

This compound (Reference Standard)

-

Methanol (AR Grade)

-

Distilled Water

-

2.2.1. Preparation of Standard Stock Solution:

-

Accurately weigh 10 mg of this compound reference standard.

-

Transfer the weighed standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with methanol to obtain a concentration of 100 µg/mL.

2.2.2. Preparation of Working Standard Solutions:

-

From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks.

-

Dilute to the mark with methanol to obtain concentrations in the linearity range (e.g., 5, 10, 15, 20, 25, and 30 µg/mL).[1][3]

2.2.3. Preparation of Sample Solution (from Vaginal Capsules):

-

Weigh the contents of not less than 20 vaginal capsules and calculate the average weight.

-

Take a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

-

Make up the volume to 100 mL with methanol and mix well.

-

Filter the solution through a suitable filter paper.

-

From the filtered solution, dilute an appropriate volume with methanol to obtain a final concentration within the linearity range.

-

Scan a 10 µg/mL solution of this compound in methanol from 400 nm to 200 nm against a methanol blank.[2]

-

Determine the wavelength of maximum absorbance (λmax). The reported λmax is 253 nm.[1][2][3]

-

Measure the absorbance of the prepared working standard solutions at the determined λmax (253 nm) against a methanol blank.

-

Plot a graph of absorbance versus concentration.

-

Determine the regression equation and the correlation coefficient (r²).

Method Validation

The developed method should be validated as per ICH guidelines for the following parameters:

The linearity of the method is determined by analyzing a series of concentrations of the standard solution. The acceptance criterion for the correlation coefficient (r²) should be greater than 0.99.[1][2]

The accuracy of the method is determined by recovery studies. This is performed by adding known amounts of the standard drug to a pre-analyzed sample solution at different levels (e.g., 50%, 100%, and 150% or 80%, 100%, and 120%).[2][4] The percentage recovery is then calculated.

Precision is evaluated at three levels: repeatability, intra-day precision, and inter-day precision.

-

Repeatability: Determined by analyzing the same sample solution multiple times (n=6).

-

Intra-day Precision: Determined by analyzing three different concentrations in the linearity range, three times on the same day.

-

Inter-day Precision: Determined by analyzing three different concentrations in the linearity range on three different days.

The relative standard deviation (%RSD) for precision studies should be less than 2%.[2][4]

Specificity is the ability of the method to measure the analyte of interest in the presence of other components such as excipients. This can be demonstrated by comparing the spectra of the pure drug, the sample solution, and a placebo solution.

Ruggedness is determined by analyzing the same sample by two different analysts on two different instruments. The %RSD of the results should be less than 2%.[2]

Data Presentation

Table 1: Linearity Data for this compound Assay

| Concentration (µg/mL) | Absorbance (at 253 nm) |

| 5 | Insert Absorbance |

| 10 | Insert Absorbance |

| 15 | Insert Absorbance |

| 20 | Insert Absorbance |

| 25 | Insert Absorbance |

| 30 | Insert Absorbance |

| Linearity Range | 5 - 30 µg/mL[1][3] |

| Regression Equation | Insert Equation |

| Correlation Coefficient (r²) | > 0.99[1][2] |

Table 2: Accuracy (Recovery Study) Data

| Level | Amount of Standard Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 50% | Insert Value | Insert Value | Insert Value |

| 100% | Insert Value | Insert Value | Insert Value |

| 150% | Insert Value | Insert Value | Insert Value |

| Average % Recovery | 99.94% - 100.93%[2] |

Table 3: Precision Data

| Precision Type | Concentration (µg/mL) | Measured Absorbance (Mean ± SD, n=6) | % RSD |

| Repeatability | Insert Value | Insert Value | < 2%[2][4] |

| Intra-day | Insert Value 1 | Insert Value | < 2%[2][4] |

| Insert Value 2 | Insert Value | < 2%[2][4] | |

| Insert Value 3 | Insert Value | < 2%[2][4] | |

| Inter-day | Insert Value 1 | Insert Value | < 2%[2][4] |

| Insert Value 2 | Insert Value | < 2%[2][4] | |

| Insert Value 3 | Insert Value | < 2%[2][4] |

Visualizations

Caption: Experimental workflow for the development and validation of a UV-spectrophotometric method for this compound assay.

Caption: Key validation parameters for the analytical method as per ICH guidelines.

References

- 1. ICI Journals Master List [journals.indexcopernicus.com]

- 2. Quantitative estimation of this compound by zero-order derivative area under curve spectrophotometric methods in bulk and in-capsule dosage form - Int J Pharm Chem Anal [ijpca.org]

- 3. researchgate.net [researchgate.net]

- 4. ajpaonline.com [ajpaonline.com]

Troubleshooting & Optimization

Strategies to prevent fenticonazole nitrate resistance in fungal strains

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at preventing fenticonazole nitrate resistance in fungal strains.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What is the primary mechanism of action for this compound?

This compound is an imidazole antifungal agent. Its primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 or CYP51A gene.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway.[1][3][4] Ergosterol is the main sterol in the fungal cell membrane, where it is essential for maintaining structural integrity and fluidity.[1] By inhibiting this enzyme, fenticonazole disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and compromising the cell membrane. This results in increased permeability, leakage of essential cellular components, and ultimately, fungal cell death.[1][4] Additionally, fenticonazole has been shown to inhibit the secretion of protease acid by Candida albicans and exhibits antibacterial activity.[5]

FAQ 2: What are the principal molecular mechanisms of resistance to fenticonazole and other azole antifungals?

Fungal strains can develop resistance to azole antifungals like fenticonazole through several mechanisms. The most common are:

-

Target Site Modification: Point mutations, deletions, or insertions in the ERG11 or CYP51A gene can alter the structure of the target enzyme, lanosterol 14α-demethylase.[6][7][8] These changes can reduce the binding affinity of fenticonazole to the enzyme, rendering the drug less effective.[9]

-

Overexpression of Efflux Pumps: Fungal cells can increase the expression of membrane transporter proteins, such as those from the ATP-binding cassette (ABC) transporter superfamily (e.g., CDR1, CDR2) and the major facilitator superfamily (MFS) (e.g., MDR1).[7][10][11] These pumps actively expel the antifungal drug from the cell, reducing its intracellular concentration to sub-therapeutic levels.[11][12]

-

Target Gene Overexpression: Increased expression of the ERG11/CYP51A gene leads to higher-than-normal levels of the target enzyme. This requires a higher concentration of the drug to achieve an inhibitory effect.[8]

-

Biofilm Formation: Fungi growing within a biofilm matrix often exhibit increased resistance to antifungal agents.[10][13] The extracellular matrix can limit drug penetration, and the physiological state of cells within the biofilm can contribute to reduced susceptibility.[14]

Section 2: Troubleshooting Experimental Issues

Question: My antifungal susceptibility testing (AST) results for fenticonazole are inconsistent. What are the potential causes?

Answer: Inconsistent Minimum Inhibitory Concentration (MIC) values can arise from several factors. Refer to the following checklist for troubleshooting:

-

Inoculum Preparation: Ensure the fungal inoculum is prepared from a fresh culture (24-48 hours old) and standardized to the correct cell density (e.g., 0.5-2.5 x 10³ CFU/mL for CLSI M27/M38 protocols). Variability in inoculum size is a common source of error.

-

Media and Reagents:

-

Use the recommended standardized medium, such as RPMI-1640 with L-glutamine and buffered with MOPS.[15]

-

Verify the source and purity of the this compound powder. For research purposes, using a pure analytical-grade powder is preferable to formulations containing excipients.[16]

-

Ensure the drug stock solution is properly prepared, stored, and not expired.

-

-

Plate Incubation: Maintain a consistent incubation temperature (e.g., 35°C or 37°C) and duration (e.g., 24 or 48 hours).[15] Variations can affect fungal growth rates and MIC readings.

-

Reading the MIC: The endpoint for azoles is typically defined as the lowest drug concentration that causes a significant (e.g., ≥50%) reduction in growth compared to the drug-free control. This can be subjective if read by eye. Using a spectrophotometer for optical density readings can improve objectivity.

Question: I suspect a fungal isolate has developed resistance to fenticonazole during my experiment. How can I confirm and characterize this resistance?

Answer: A multi-step approach is required to confirm and characterize fenticonazole resistance.

-

Confirm Phenotypic Resistance: Perform standardized antifungal susceptibility testing (e.g., broth microdilution as per CLSI guidelines) to determine the MIC of the suspected resistant isolate. Compare this MIC to that of the original, susceptible parent strain and established clinical breakpoints, if available. A significant increase in the MIC is indicative of resistance.

-

Investigate Molecular Mechanisms:

-

Target Gene Analysis: Sequence the entire coding region and promoter of the CYP51A (ERG11) gene.[6] Compare the sequence to a wild-type reference to identify mutations that may confer resistance.[17]

-

Efflux Pump Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of key efflux pump genes (CDR1, CDR2, MDR1) in the suspected resistant strain, comparing them to the susceptible parent strain. Upregulation of these genes is a strong indicator of this resistance mechanism.[13]

-

-

Functional Analysis (Optional):

-

Efflux Pump Activity: Perform a rhodamine 123 efflux assay.[14] Fungal cells overexpressing certain efflux pumps will expel the fluorescent dye more rapidly, which can be measured with a fluorometer or flow cytometer.

-

Combination Therapy: Test fenticonazole in combination with a known efflux pump inhibitor to see if susceptibility is restored.

-

Section 3: Strategies to Mitigate Fenticonazole Resistance

Question: What laboratory strategies can be employed to prevent or overcome fenticonazole resistance?

Answer: Several in vitro strategies can be explored to combat the emergence of resistance.

-

Combination Therapy:

-

Synergistic Combinations: Combining fenticonazole with an antifungal agent from a different class (e.g., an echinocandin or a polyene) can create a synergistic effect. This approach can be effective because the drugs target different cellular pathways, making it more difficult for the fungus to develop resistance to both simultaneously.[18]

-

Efflux Pump Inhibitors (EPIs): While few EPIs are clinically approved, experimental compounds can be used to block the function of efflux pumps.[12] This can restore the intracellular concentration of fenticonazole and re-sensitize resistant strains.

-

-

Dosing and Exposure: Inappropriate or prolonged exposure to sub-lethal concentrations of an antifungal is a primary driver of resistance.[19] In experimental models, it is crucial to use concentrations that are sufficiently high to eradicate the fungal population and to adhere to a defined treatment duration.

-

Targeting Stress Response Pathways: Fungal stress response pathways (e.g., involving Hsp90) are often crucial for the evolution of drug resistance. Investigating agents that inhibit these pathways could be a novel strategy to prevent resistance from emerging.

-

Topical Application: For superficial mycoses, the use of topical treatments like fenticonazole can achieve high local concentrations at the site of infection, which helps to eradicate the pathogen and reduces the risk of selecting for resistant strains in other body sites, such as the gut microbiota.[19][20]

Data Presentation: Azole Resistance Mechanisms

The following table summarizes typical MIC shifts associated with common azole resistance mechanisms in Candida and Aspergillus species.

| Fungal Species | Resistance Mechanism | Typical MIC Change for Azoles (e.g., Fluconazole, Voriconazole) | Reference(s) |

| Candida albicans | Overexpression of CDR1/CDR2 (Efflux Pumps) | 4 to >64-fold increase | [7][11] |

| Candida albicans | Point Mutation in ERG11 | 2 to 32-fold increase | [7][8] |

| Aspergillus fumigatus | TR₃₄/L98H mutation in cyp51A | High resistance to itraconazole, variable increase for other azoles | [6][21][22] |

| Aspergillus fumigatus | M220 point mutation in cyp51A | Variable resistance to itraconazole and posaconazole | [9][17] |

Section 4: Key Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is a summarized version based on CLSI M27/M38 guidelines.

-

Preparation of Antifungal Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.

-

Inoculum Preparation:

-

Subculture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.

-

Suspend several colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

-

-

Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a drug-free well as a positive growth control. Incubate the plate at 35°C for 24 to 48 hours.

-

Reading Results: Determine the MIC as the lowest concentration of fenticonazole that causes at least a 50% reduction in turbidity compared to the growth control.[15]

Protocol 2: Sequencing of the CYP51A (ERG11) Gene

-

DNA Extraction: Isolate high-quality genomic DNA from the fungal strain of interest using a commercial extraction kit or a standard protocol (e.g., enzymatic lysis followed by phenol-chloroform extraction).

-

PCR Amplification:

-

Design primers that flank the entire coding sequence and promoter region of the CYP51A gene.

-

Perform PCR using a high-fidelity DNA polymerase to amplify the target region.

-

Verify the size and purity of the PCR product using agarose gel electrophoresis.

-

-

Sequencing: Send the purified PCR product for Sanger sequencing. Ensure both forward and reverse strands are sequenced for accuracy.

-

Sequence Analysis:

-

Assemble the forward and reverse sequences to obtain a consensus sequence.

-

Align the consensus sequence with a known wild-type reference sequence for the same fungal species (e.g., from GenBank).[6]

-

Identify any nucleotide changes, which can then be translated to determine if they result in amino acid substitutions.

-

Section 5: Visualizations

Fenticonazole Mechanism of Action and Resistance

Caption: Fenticonazole inhibits ergosterol synthesis, while resistance arises from target mutation or drug efflux.

Experimental Workflow for Investigating Resistance

Caption: Workflow for confirming and characterizing potential fenticonazole resistance in a fungal isolate.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. The efficacy and safety of fenticonazole in the treatment of mixed vaginitis - MedCrave online [medcraveonline.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. Topical fenticonazole in dermatology and gynaecology: current role in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Uncovering a Novel cyp51A Mutation and Antifungal Resistance in Aspergillus fumigatus through Culture Collection Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of fungal resistance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Uncovering New Mutations Conferring Azole Resistance in the Aspergillus fumigatus cyp51A Gene [frontiersin.org]

- 10. scispace.com [scispace.com]

- 11. Efflux-Mediated Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 14. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 16. mdpi.com [mdpi.com]

- 17. Aspergillus fumigatus Strains with Mutations in the cyp51A Gene Do Not Always Show Phenotypic Resistance to Itraconazole, Voriconazole, or Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Potential Strategies to Control the Risk of Antifungal Resistance in Humans: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. europeanreview.org [europeanreview.org]

- 20. In Vitro Activity of Fenticonazole against Candida and Bacterial Vaginitis Isolates Determined by Mono- or Dual-Species Testing Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cyp51A Mutations, Extrolite Profiles, and Antifungal Susceptibility in Clinical and Environmental Isolates of the Aspergillus viridinutans Species Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Novel Combination of CYP51A Mutations Confers Pan-Azole Resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Enhancing the Physical Stability of Fenticonazole Nitrate Nanoemulsions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the physical stability of fenticonazole nitrate nanoemulsions.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of physical instability in this compound nanoemulsions?

A1: Physical instability in nanoemulsions can manifest as:

-

Creaming or Sedimentation: The separation of the emulsion into a concentrated layer of the dispersed phase (creaming) or the settling of particles (sedimentation).

-

Flocculation: The aggregation of droplets to form larger clumps, which can be reversible.

-

Coalescence: The irreversible merging of droplets to form larger ones, leading to an increase in average particle size.

-

Phase Separation: The complete separation of the oil and water phases, indicating a breakdown of the emulsion structure.[1][2]

-

Changes in Physical Appearance: A noticeable change in the color, clarity, or consistency of the nanoemulsion.

Q2: Which formulation parameters are most critical for the physical stability of this compound nanoemulsions?

A2: The most critical parameters include:

-

Surfactant and Co-surfactant (Smix) Concentration: The concentration of the emulsifying agents is crucial for reducing interfacial tension and forming a stable film around the oil droplets.[3]

-